8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Adenosine receptor pharmacology GPCR antagonist selectivity Pyrazolo[4,3-c]quinoline SAR

8-Ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-99-6; molecular formula C25H21N3O2; molecular weight 395.46 g/mol) is a fully aromatic, fused tricyclic heterocycle within the pyrazolo[4,3-c]quinoline class. Key structural descriptors include an 8-ethoxy substituent on the quinoline ring, a 1-(4-methoxyphenyl) group on the pyrazole nitrogen, and a 3-phenyl substituent at the pyrazole C3 position.

Molecular Formula C25H21N3O2
Molecular Weight 395.462
CAS No. 901021-99-6
Cat. No. B2860644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901021-99-6
Molecular FormulaC25H21N3O2
Molecular Weight395.462
Structural Identifiers
SMILESCCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C25H21N3O2/c1-3-30-20-13-14-23-21(15-20)25-22(16-26-23)24(17-7-5-4-6-8-17)27-28(25)18-9-11-19(29-2)12-10-18/h4-16H,3H2,1-2H3
InChIKeyMKAIBQOMYMUAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-99-6): Structural Identity and Procurement Baseline


8-Ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-99-6; molecular formula C25H21N3O2; molecular weight 395.46 g/mol) is a fully aromatic, fused tricyclic heterocycle within the pyrazolo[4,3-c]quinoline class [1]. Key structural descriptors include an 8-ethoxy substituent on the quinoline ring, a 1-(4-methoxyphenyl) group on the pyrazole nitrogen, and a 3-phenyl substituent at the pyrazole C3 position . Its computed logP is 3.862 and the fraction of sp3-hybridized carbons is 0.16 [2]. It is commercially available from multiple research chemical suppliers at ≥95% purity for R&D use .

Why 8-Ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Generic Pyrazolo[4,3-c]quinoline Analogs


Within the pyrazolo[4,3-c]quinoline chemotype, even single-point changes to the substitution pattern can redirect target selectivity, as demonstrated by the 2,5-dihydro-4-one series that achieves nanomolar A3 adenosine receptor antagonism through specific 4-position aryl modifications [1], and by the ATM inhibitor series where iterative N-alkyl and linker optimization yielded a 493-fold selectivity window over DNA-PK [2]. The 1-(4-methoxyphenyl)-3-phenyl-8-ethoxy substitution triad in CAS 901021-99-6 is structurally distinct from all pharmacologically characterized pyrazolo[4,3-c]quinoline sub-series; generic interchange with any reported congener therefore risks unpredictable shifts in target engagement, selectivity, and physicochemical properties [3].

Quantitative Differentiation Evidence: 8-Ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline vs. Closest Structural Comparators


Substitution Pattern Divergence from the Baraldi A3 Antagonist Pharmacophore

The most extensively characterized pyrazolo[4,3-c]quinoline sub-series is the 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one class developed by Baraldi et al. [1]. These compounds require a 2-phenyl substituent, a 4-oxo group, and a 4-position substituent (methyl, methoxy, or chloro) on the 2-phenyl ring to achieve A3 adenosine receptor K_i values of 9–19 nM with >100-fold selectivity over A1, A2A, and A2B subtypes [1]. CAS 901021-99-6 lacks the 4-oxo group, carries a 1-(4-methoxyphenyl) substituent instead of a 2-phenyl, and bears an 8-ethoxy group on the quinoline ring—three critical deviations from the validated A3 pharmacophore [2]. No A3 binding data are available for CAS 901021-99-6; the structural divergence makes extrapolation of A3 activity unreliable [3].

Adenosine receptor pharmacology GPCR antagonist selectivity Pyrazolo[4,3-c]quinoline SAR

Physicochemical Differentiation from γ-Secretase Inhibitor Pyrazolo[4,3-c]quinolines (ELND006/ELND007 Series)

The ELND006 and ELND007 series (R-4-cyclopropyl-5-sulfonyl-4,5-dihydro-1H/2H-pyrazolo[4,3-c]quinolines) are metabolically stable γ-secretase inhibitors that achieved clinical development for Alzheimer's disease . These compounds are characterized by a 4-cyclopropyl group and a large 5-sulfonyl substituent, contributing to high molecular weights (>550 Da) and significant topological polar surface areas . In contrast, CAS 901021-99-6 has a molecular weight of 395.46 Da, a calculated logP of 3.862, and lacks the 4,5-dihydro saturation and sulfonamide features [1]. This lower molecular weight and distinct hydrogen-bonding capacity predict different CNS permeability and metabolic profiles, making CAS 901021-99-6 unsuitable as a direct substitute in γ-secretase programs .

CNS drug discovery γ-secretase modulation logP and metabolic stability

Scaffold-Level Distinction from ATM Kinase Inhibitor Pyrazolo[4,3-c]quinolines

A 2026 rational-design study produced pyrazolo[4,3-c]quinoline ATM inhibitors with sub-nanomolar potency (Compound A36: ATM IC50 = 0.3 nM; DNA-PK IC50 = 148 nM; 493-fold selectivity) [1]. This series incorporates an N-N bond cyclization strategy to form the 1H-pyrazolo[4,3-c]quinoline core, with extensive optimization at R1 (isopropyl), R2 (piperidine-propoxy linker), and pyridine ring positions [1]. CAS 901021-99-6 shares the same 1H-pyrazolo[4,3-c]quinoline core regioisomer but differs at all three optimized positions: it has a 3-phenyl group, a 1-(4-methoxyphenyl) substituent, and an 8-ethoxy group [2]. ATM inhibitory activity cannot be inferred without direct testing, and the compound lacks the basic amine side chain essential for ATM binding in the published series [3].

DNA damage response ATM kinase inhibition Kinase selectivity profiling

Differentiation from Anti-Inflammatory Pyrazolo[4,3-c]quinolines via NO Production Assay

A series of 3-amino-4-(substituted-phenylamino)-1H-pyrazolo[4,3-c]quinolines was evaluated for inhibition of LPS-stimulated NO production in RAW 264.7 cells; compounds 2i and 2m showed potency approximately equal to the positive control 1400 W (a selective iNOS inhibitor) [1]. Critical structural features include a 3-amino group and a 4-arylamino substituent forming hydrogen bonds within the iNOS active site [1]. CAS 901021-99-6 lacks the 3-amino and 4-arylamino groups, instead possessing a 3-phenyl substituent and a fully aromatic 1H-pyrazolo[4,3-c]quinoline core without the 4-position substitution . Anti-inflammatory activity in the NO production assay cannot be assumed, and the compound is structurally excluded from the established anti-inflammatory SAR [2].

Inflammation iNOS inhibition RAW 264.7 macrophage assay

Physicochemical and Drug-Likeness Profile vs. Representative Pyrazolo[4,3-c]quinoline Probes

CAS 901021-99-6 presents a computed logP of 3.862 and a molecular weight of 395.46 Da, placing it near the upper boundary of traditional lead-like space (MW ≤350) but within drug-like space (MW ≤500) [1]. The unsubstituted 2-phenyl-2H-pyrazolo[4,3-c]quinoline core has a lower MW of 245.28 Da and logP ~2.5, while highly optimized clinical candidates such as ELND006 exceed 570 Da [2]. The 0.16 fraction of sp3-hybridized carbons indicates a highly planar, aromatic structure with limited three-dimensional character, which may influence solubility and target selectivity [3]. This profile differentiates CAS 901021-99-6 as a moderately lipophilic, flat scaffold suitable for fragment-based or scaffold-hopping strategies where aromatic stacking interactions are desired [3].

Drug-likeness Lead-likeness Physicochemical property space

Substructure Search Similarity and Patent Chemical Space Positioning

Multiple patents (WO2016191576A1, US20200113878A1, EP3662751B1) claim pyrazolo[4,3-c]quinoline derivatives as microbiota β-glucuronidase inhibitors for preventing chemotherapy-induced diarrhea [1]. These patents encompass broad generic Markush structures that could subsume CAS 901021-99-6 depending on the specific substitution definitions [1]. However, no specific biological data for CAS 901021-99-6 appear in the exemplified compounds of these patents [2]. Separately, patent AU2022364646B2 claims substituted 1H-pyrazolo[4,3-c]quinolines as HPK1 and FLT3 inhibitors, with exemplified compounds containing methoxy and dimethylphenyl substituents distinct from CAS 901021-99-6 [3]. The compound therefore occupies an interesting boundary position: it is structurally encompassed by broad IP claims but lacks defined biological annotation in any patent or published SAR study [2].

Patent landscape Chemical space analysis β-glucuronidase inhibition

Best Research and Industrial Application Scenarios for 8-Ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Scaffold-Hopping Library Design for Adenosine or Kinase Target Selectivity Profiling

Given its structural divergence from the Baraldi A3 antagonist series and the ATM inhibitor series, CAS 901021-99-6 is an ideal scaffold-hopping starting point for medicinal chemistry teams seeking to escape known pyrazolo[4,3-c]quinoline pharmacophore patents while exploring novel selectivity profiles [1]. Its 1-(4-methoxyphenyl)-3-phenyl-8-ethoxy substitution pattern has not been annotated in any public biological assay, offering a clean chemical starting point for broad selectivity panels against GPCR, kinase, or epigenetic targets [2].

Biophysical Fragment and DNA G-Quadruplex Stabilizer Screening

The pyrazolo[4,3-c]quinoline scaffold has demonstrated DNA G-quadruplex stabilizing activity, with compound PQ32 achieving tumor cell proliferation IC50 of ~1.00 μM and in vivo xenograft efficacy comparable to cisplatin [3]. CAS 901021-99-6, with its extended aromatic surface (5 rings, logP 3.862) and 8-ethoxy hydrogen bond acceptor, presents a suitable candidate for biophysical screening (FRET melting, SPR) against c-MYC, KRAS, or other oncogenic G-quadruplex structures [4].

Physicochemical Probe for Membrane Permeability and Metabolic Stability Studies

With a calculated logP of 3.862, molecular weight of 395.46 Da, and no hydrogen bond donors, CAS 901021-99-6 serves as a useful passive-permeability probe compound for Caco-2 or PAMPA assays within the pyrazolo[4,3-c]quinoline chemical space [5]. Its NMR spectrum in DMSO-d6 is publicly available via SpectraBase, facilitating identity confirmation and purity assessment prior to assay deployment [6].

Negative Control for A3 Adenosine Receptor or iNOS Assay Validation

Because CAS 901021-99-6 lacks the critical 4-oxo group required for A3 receptor binding (present in Baraldi compounds with K_i = 9–19 nM) [7] and the 3-amino-4-arylamino motif required for iNOS inhibition (present in compounds 2i and 2m) [8], it is structurally suited as a negative control compound for validating assay selectivity in A3 receptor binding or LPS-induced NO production screens [7][8].

Quote Request

Request a Quote for 8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.